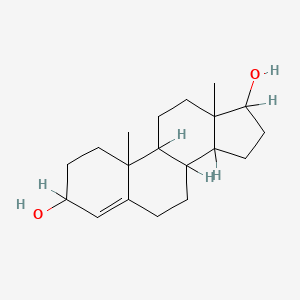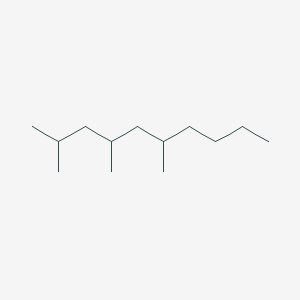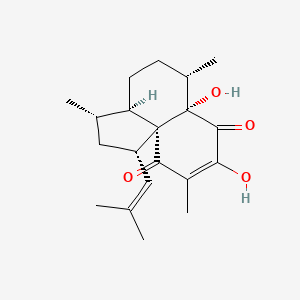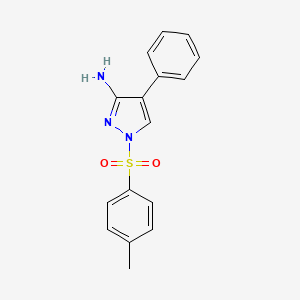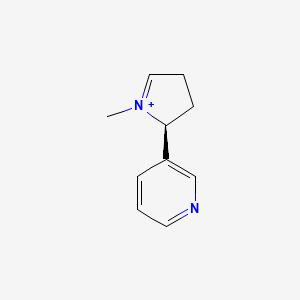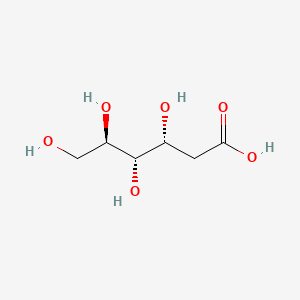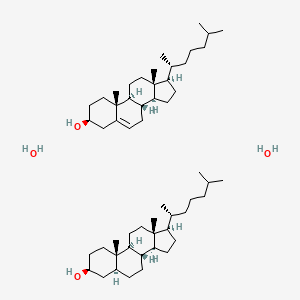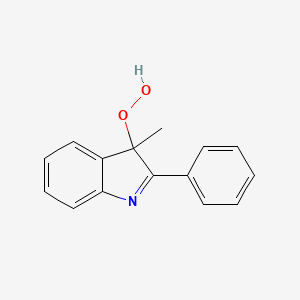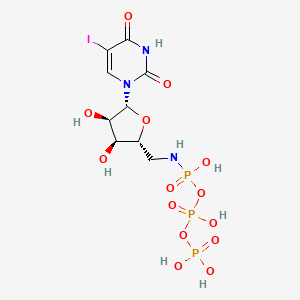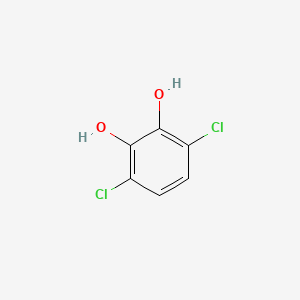
3,6-二氯邻苯二酚
描述
科学研究应用
3,6-Dichlorocatechol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving dioxygenases.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
作用机制
Target of Action
The primary target of 3,6-Dichlorocatechol is the enzyme chlorocatechol 1,2-dioxygenase . This enzyme is found in certain bacteria, such as Pseudomonas chlororaphis , and plays a crucial role in the degradation of chlorinated organic compounds.
Mode of Action
3,6-Dichlorocatechol acts as a substrate for the enzyme chlorocatechol 1,2-dioxygenase . The interaction between the compound and its target enzyme leads to the breakdown of the compound, which is a crucial step in the biodegradation of chlorinated organic compounds .
Biochemical Pathways
The degradation of 3,6-Dichlorocatechol is part of a broader biochemical pathway involved in the breakdown of chlorinated organic compounds . This pathway involves several steps, including the conversion of 3,6-Dichlorocatechol to 2-chloro-cis,cis-muconate, which is then further broken down into other compounds .
Pharmacokinetics
Based on its chemical properties, it can be inferred that it is slightly soluble in water and has a logP value of 2.56 , suggesting that it may have moderate bioavailability.
Result of Action
The action of 3,6-Dichlorocatechol results in its breakdown and the subsequent degradation of chlorinated organic compounds . This is beneficial in environments contaminated with such compounds, as it helps in their removal and detoxification .
Action Environment
The action of 3,6-Dichlorocatechol is influenced by environmental factors such as the presence of specific bacteria capable of producing the target enzyme
生化分析
Biochemical Properties
3,6-Dichlorocatechol plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It is known to interact with several enzymes, including catechol 1,2-dioxygenase and catechol 2,3-dioxygenase. These enzymes catalyze the cleavage of the aromatic ring, leading to the formation of intermediate compounds that can be further metabolized. The interactions between 3,6-Dichlorocatechol and these enzymes are crucial for the breakdown of chlorinated aromatic pollutants in the environment .
Cellular Effects
3,6-Dichlorocatechol has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3,6-Dichlorocatechol can lead to changes in the expression of genes involved in oxidative stress response and detoxification processes. Additionally, it can impact cellular metabolism by affecting the activity of enzymes involved in the degradation of aromatic compounds .
Molecular Mechanism
The molecular mechanism of action of 3,6-Dichlorocatechol involves its interaction with specific biomolecules. It can bind to enzymes such as catechol 1,2-dioxygenase, leading to the activation or inhibition of these enzymes. This binding interaction is essential for the cleavage of the aromatic ring and the subsequent breakdown of the compound. Furthermore, 3,6-Dichlorocatechol can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dichlorocatechol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,6-Dichlorocatechol can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties. Additionally, long-term exposure to 3,6-Dichlorocatechol can result in adaptive responses in cells, such as the upregulation of detoxification enzymes .
Metabolic Pathways
3,6-Dichlorocatechol is involved in several metabolic pathways, including the degradation of chlorinated aromatic compounds. It interacts with enzymes such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, which catalyze the cleavage of the aromatic ring. These interactions are crucial for the breakdown of 3,6-Dichlorocatechol into intermediate compounds that can be further metabolized. The compound’s involvement in these metabolic pathways highlights its role in the detoxification of environmental pollutants .
Transport and Distribution
The transport and distribution of 3,6-Dichlorocatechol within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, and its distribution within tissues can be affected by its binding to proteins. These interactions are important for the localization and accumulation of 3,6-Dichlorocatechol in specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 3,6-Dichlorocatechol can be synthesized through several methods. One common approach involves the chlorination of catechol (benzene-1,2-diol) under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to achieve selective chlorination at the 3 and 6 positions.
Industrial Production Methods: In industrial settings, the production of 3,6-dichlorocatechol often involves the chlorination of catechol using chlorine gas in a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure high yield and selectivity. The product is then purified through recrystallization or distillation.
化学反应分析
Types of Reactions: 3,6-Dichlorocatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated catechols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Dichloroquinones.
Reduction: Monochlorocatechols or catechol.
Substitution: Various substituted catechols depending on the nucleophile used.
相似化合物的比较
- 3,4-Dichlorocatechol
- 3,5-Dichlorocatechol
- 4,5-Dichlorocatechol
Comparison: 3,6-Dichlorocatechol is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with enzymes. Compared to other dichlorocatechols, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for specialized applications.
属性
IUPAC Name |
3,6-dichlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCABUKQCUOXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073971 | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3938-16-7 | |
| Record name | 3,6-Dichloro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3938-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichlorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)
